![molecular formula C14H12ClF3N4O2S2 B2528131 N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(methylsulfanyl)methylene]benzenesulfonamide CAS No. 338407-81-1](/img/structure/B2528131.png)

N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(methylsulfanyl)methylene]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

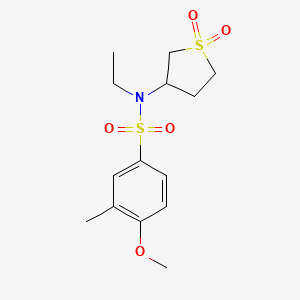

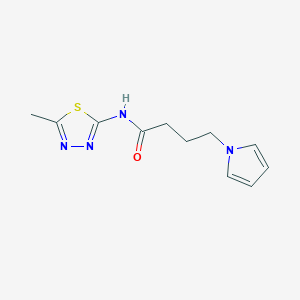

The compound "N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(methylsulfanyl)methylene]benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as anticancer agents, carbonic anhydrase inhibitors, and anti-inflammatory drugs .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonamide groups with various aromatic or heteroaromatic compounds. For instance, a series of benzenesulfonamide derivatives with anticancer activity were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Another approach involved the oxidation of celecoxib, followed by esterification, hydrazinolysis, and reaction with benzaldehyde derivatives to produce compounds with anti-inflammatory activity . These methods highlight the versatility in the synthesis of benzenesulfonamide derivatives, which can be tailored to enhance specific biological activities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the introduction of a naphthyl moiety significantly contributed to the anticancer activity of certain derivatives . Crystal structure analysis of these compounds can reveal important interactions, such as π-π stacking and hydrogen bonding, which can influence their stability and reactivity .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions due to their functional groups. The reactivity of these compounds can be demonstrated by their ability to form molecular chains and three-dimensional networks through π-π interactions and hydrogen bonding . Additionally, the presence of electrophilic N-sulfonyl polyhaloaldehyde imines in some derivatives can lead to reactions with water, benzene, and other aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the introduction of chloro and trifluoromethyl groups can affect the binding affinity of these compounds to carbonic anhydrase isoforms, which is important for their potential as inhibitors . The metabolic stability of these compounds can also be enhanced by specific substitutions on the arylmethylthio moiety, as seen in the increased stability of certain triazine derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Properties

Synthesis Protocols for Pyridazine and Pyridazone Analogues : The synthesis of pyridazine derivatives involves conventional methods, indicating the potential synthetic pathways that might be relevant for our compound. Pyridazine, a core component related to the chemical structure , shows significant biological activities, especially related to the cardiovascular system (Jakhmola et al., 2016).

Antitubercular Activity of Hydrazinecarboxamide Derivatives : The modification of hydrazinecarboxamide structures, similar to the moiety present in our compound, has been explored for antitubercular activity. These modifications can lead to significant activity against various mycobacteria strains, indicating the potential biomedical applications of such compounds (Asif, 2014).

Gastroprotective Properties of Sulfonamide Derivatives : A specific sulfonamide compound, ebrotidine, demonstrates the potential gastroprotective applications of sulfonamide derivatives. This highlights the versatility of sulfonamide-based compounds in medical research, potentially including our compound of interest (Slomiany et al., 1997).

LC-MS/MS Study on the Degradation of Nitisinone : Nitisinone, a compound with a trifluoromethylbenzoyl group similar to the moiety in our compound, has been studied for its stability and degradation pathways. This research provides insight into the stability of such compounds under various conditions, which is essential for their practical application (Barchańska et al., 2019).

Mecanismo De Acción

Target of action

The targets of a compound are usually proteins such as enzymes or receptors. The specific targets depend on the structure of the compound and the functional groups it contains. For example, the trifluoromethylpyridine moiety is often found in agrochemical and pharmaceutical ingredients .

Propiedades

IUPAC Name |

methyl N'-(benzenesulfonyl)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamimidothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF3N4O2S2/c1-25-13(22-26(23,24)10-5-3-2-4-6-10)21-20-12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZOISMVICSVFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NS(=O)(=O)C1=CC=CC=C1)NNC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS/C(=N\S(=O)(=O)C1=CC=CC=C1)/NNC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2528050.png)

![1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2528056.png)

![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2528058.png)

![2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2528064.png)

![(E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2528066.png)